molecular formula C8H6N6 B8116644 5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile

5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile

Cat. No.: B8116644
M. Wt: 186.17 g/mol
InChI Key: AFBQIACHNRMBQS-UHFFFAOYSA-N
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Description

5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile is a nitrogen-rich heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile typically involves multi-step reactions starting from commercially available chemicals. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the triazole ring and its subsequent fusion with the nicotinonitrile moiety .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile is unique due to its combination of a triazole ring with a nicotinonitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of novel compounds and materials with specific desired properties .

Properties

IUPAC Name

5-amino-2-(triazol-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6/c9-4-6-3-7(10)5-11-8(6)14-12-1-2-13-14/h1-3,5H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBQIACHNRMBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)C2=C(C=C(C=N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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